4-Cyano-2-(trifluoromethyl)phenylisothiocyanate
Overview
Description
4-Cyano-2-(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H3F3N2S and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of a cyano group (–CN), a trifluoromethyl group (–CF3), and an isothiocyanate group (–NCS) attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 4-cyano-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines: Produced through hydrolysis of the isothiocyanate group.
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)phenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of anti-cancer agents and other therapeutic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
- 4-Cyano-3-(trifluoromethyl)phenylisothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Comparison:
- Structural Differences: The position of the cyano group and trifluoromethyl group on the benzene ring can influence the reactivity and properties of the compound.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards nucleophiles and other reagents.
- Applications: While similar compounds may have overlapping applications, specific structural features can make 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate more suitable for certain reactions or biological activities .
Properties
IUPAC Name |
4-isothiocyanato-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)7-3-6(4-13)1-2-8(7)14-5-15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUBCSLYJYXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592739 | |
Record name | 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285125-02-2 | |
Record name | 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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